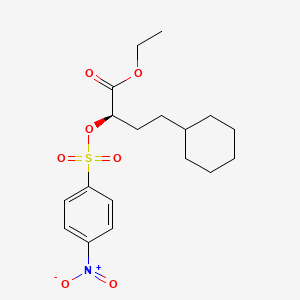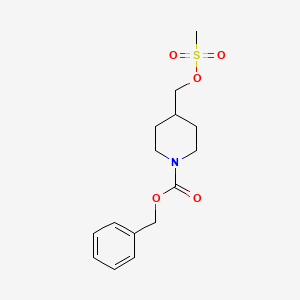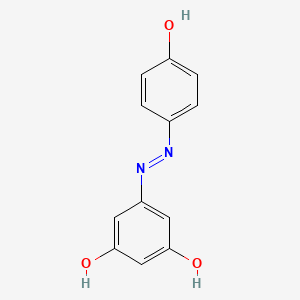![molecular formula C8H15NO6 B583424 N-[1,2-13C2]アセチル-D-グルコサミン CAS No. 157668-96-7](/img/structure/B583424.png)
N-[1,2-13C2]アセチル-D-グルコサミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and is significant in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . This layered structure is called peptidoglycan .
Synthesis Analysis
GlcN and its acetylated derivative, GlcNAc, are currently produced by acid hydrolysis of chitin (a linear polymer of GlcNAc) extracted from crab and shrimp shells . Microbial fermentation by filamentous fungi or recombinant Escherichia coli, as an alternative method for the production of GlcN and GlcNAc, is attracting increasing attention because it is an environmentally friendly process .Molecular Structure Analysis
The molecular structure of N-Acetyl-D-glucosamine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The first step in GlcNAc metabolism is phosphorylation to GlcNAc-6-phosphate . In bacteria, the ROK family kinase NagK performs this activity .Physical and Chemical Properties Analysis
N-Acetyl-D-glucosamine is a hydrophilic molecule and is mostly water-soluble . Its melting point is 211 °C .科学的研究の応用
再生医療:変形性関節症治療
N-[1,2-13C2]アセチル-D-グルコサミン: (GlcNAc)は、再生医療、特に変形性関節症の治療において有望な化合物です。関節軟骨を構成するグリコサミノグリカンとプロテオグリカン前駆体として機能します。 GlcNAcの補充はこれらの成分の合成を促進し、損傷した軟骨の修復と再生を促進する可能性があります .
創傷治癒と組織修復
GlcNAcは創傷治癒と組織修復において有益な薬剤として特定されています。 医療用包帯への適用やサプリメントとしての摂取は、細胞増殖と遊走を促進することで治癒過程を加速させる可能性があり、これらは組織再生に不可欠です .
抗炎症作用
研究によると、GlcNAc誘導体は抗炎症作用を示す可能性があります。 これは、関節疾患など、さまざまな病状における炎症関連症状の軽減に特に役立ち、全身性炎症反応にも効果がある可能性があります .
骨再生
骨再生分野では、GlcNAcは新しい骨組織の成長をサポートする足場の開発において役割を果たしています。 その構造特性は、自然な骨環境を模倣するマトリックスの形成に役立ち、新しい骨細胞の統合を促進します .
抗菌効果
GlcNAcの抗菌効果は、新しい抗菌治療の開発において貴重な化合物となっています。 細菌のコロニー形成を防ぐ表面を作成したり、細菌感染症の治療のための薬物製剤の一部として使用することができます .
口腔衛生
GlcNAcは、口の中の有害なバクテリアの増殖を抑制する能力から、口腔衛生製品に応用されています。 これにより、虫歯や歯周病に対するより良い保護を提供する歯磨き粉やマウスウォッシュの開発につながる可能性があります .
薬物送達システム
この化合物の汎用性は、薬物送達システムへの応用にも及んでいます。 GlcNAcは、医薬品のバイオアベイラビリティと標的化を向上させるナノ粒子やその他のキャリアを作成するために使用できます。これにより、医薬品が目的の作用部位に効果的に到達することが保証されます .
腫瘍および癌検出のためのイメージング
GlcNAc誘導体は、腫瘍および癌検出のためのイメージング技術における薬剤として研究されています。 それらのユニークな特性は、イメージングモダリティのコントラストを向上させ、癌性腫瘍の早期かつ正確な診断を支援する可能性があります .
作用機序
Target of Action
N-[1,2-13C2]Acetyl-D-glucosamine, also known as N-acetyl-alpha-D-glucosamine, interacts with several targets. These include the Angiotensin-converting enzyme , Acetylcholinesterase , Glucosylceramidase , and Probable polysaccharide deacetylase PdaA . These targets play crucial roles in various biological processes, including blood pressure regulation, neurotransmission, lipid metabolism, and bacterial cell wall synthesis .
Mode of Action
The compound’s interaction with its targets results in various changes. For instance, it can inhibit the Angiotensin-converting enzyme, which may affect blood pressure regulation . It can also interact with Acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter
Biochemical Pathways
N-[1,2-13C2]Acetyl-D-glucosamine is involved in the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . UDP-GlcNAc is a fundamental amino sugar moiety essential for protein glycosylation, glycolipid, GPI-anchor protein, and cell wall components .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of N-[1,2-13C2]Acetyl-D-glucosamine’s action are diverse due to its involvement in various biochemical pathways. For instance, in the hexosamine biosynthesis pathway, it contributes to the formation of UDP-GlcNAc, which is essential for protein glycosylation and other cellular processes . Additionally, it has been shown to have effects on bacterial cell walls .
Action Environment
The action, efficacy, and stability of N-[1,2-13C2]Acetyl-D-glucosamine can be influenced by various environmental factors. For instance, nutrient availability can determine the degree of phenotypic antibiotic tolerance, and N-acetyl-D-glucosamine has been identified as a potent tolerance-suppressing agent . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
When handling N-Acetyl-D-glucosamine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
N-Acetyl-D-glucosamine has been reported to have potential applications in numerous biomedical fields such as tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, burn treatment and some other useful purposes . It also holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host .
特性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-GZQGPNDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
acetyl chloride](/img/structure/B583341.png)

![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)




![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)
![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)


![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
